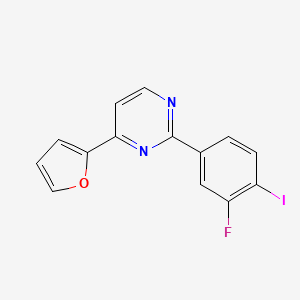![molecular formula C12H22FNO3 B2770638 tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1374654-57-5](/img/structure/B2770638.png)
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C12H22FNO3 . It has a molecular weight of 247.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16)/t9-,12+ . This indicates the presence of a tert-butyl group, a carbamate group, and a 4-fluoro-4-(hydroxymethyl)cyclohexyl group in the molecule.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 351.6±11.0 °C and its predicted density is 1.05±0.1 g/cm3 . It is slightly soluble (4.4 g/L at 25°C) .Scientific Research Applications
Intermediate for Enantioselective Synthesis
This compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its importance lies in its ability to maintain the relative substitution of the cyclopentane ring, crucial for producing β-2-deoxyribosylamine analogues with potential applications in nucleic acid research (Ober et al., 2004).
Synthesis of Biologically Active Compounds
It also serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of omisertinib (AZD9291), a drug with significant applications in cancer treatment. The rapid synthesis method developed for this compound underscores its value in pharmaceutical research and development (Zhao et al., 2017).
Organic Gelators and Sensory Materials
The compound has been used in the study of organic gelators. Specifically, derivatives of this compound, such as those modified with benzothiazole and carbazole, exhibit properties that enable them to form organogels in certain solvents. These organogels have applications in detecting volatile acid vapors, highlighting the compound's role in the development of new sensory materials (Sun et al., 2015).
Chemoselective Transformations
Research has explored its use in chemoselective transformations, particularly in the synthesis of silyl carbamates from amino protecting groups. This transformation demonstrates the compound's versatility in organic synthesis, facilitating the preparation of various N-ester type compounds under mild reaction conditions (Sakaitani & Ohfune, 1990).
Insecticide and Pesticide Analogues
Furthermore, the compound has been instrumental in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This research showcases its application in developing new agrochemicals with potentially improved efficacy and safety profiles (Brackmann et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZVNFLXPGHEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2770557.png)
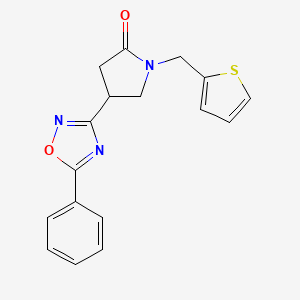
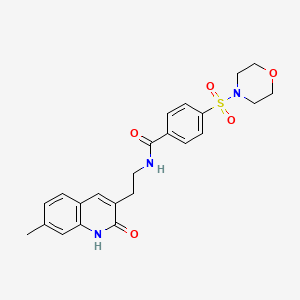

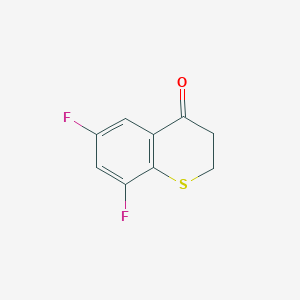
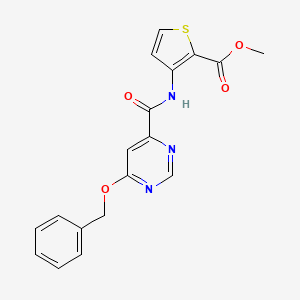
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2770567.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2770568.png)
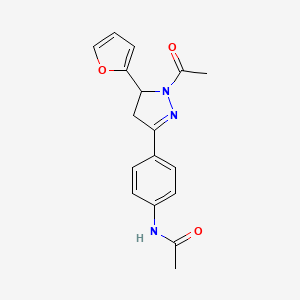
acetonitrile](/img/structure/B2770571.png)


